1-Benzyl-3-hydroxyimino-2-methylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

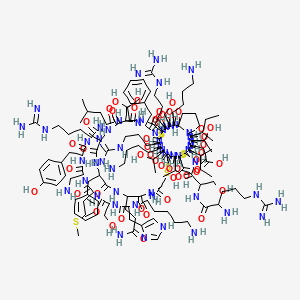

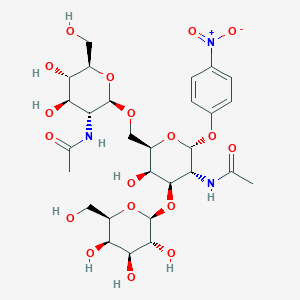

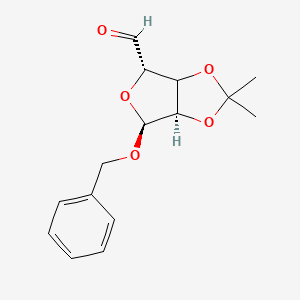

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine (BHIP) is an organic compound belonging to the pyrrolidine family of heterocycles. It is an important synthetic intermediate in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. BHIP is a versatile building block for the synthesis of a wide variety of organic compounds. It is also used as a catalyst in organic synthesis and as a reagent for the detection of various substances.

Applications De Recherche Scientifique

Application 1: Selective Hydrogenolysis of Benzyl-Protected 1-Hydroxy-3-Hydroxyimino-2-Pyrrolidinones

Scientific Field

This research falls under the field of Organic Chemistry , specifically focusing on the hydrogenolysis of benzyl-protected pyrrolidinones.

Summary of the Application

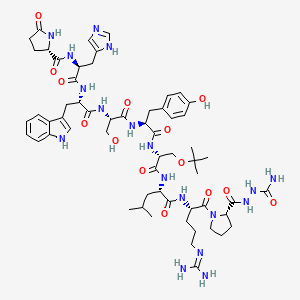

The compound 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine is used in the selective hydrogenolysis of benzyl-protected 1-hydroxy-3-hydroxyimino-2-pyrrolidinones. This process involves the removal of the O-benzyl (Bn) protection of the hydroxamic acid, while retaining the double bond and benzyl protection of the oxime group .

Methods of Application or Experimental Procedures

The hydrogenolysis of 1-benzyloxy-3-benzyloxyimino-2-pyrrolidinones was carried out in the presence of 10% Pd/C, which led to the selective removal of the O-benzyl (Bn) protection of the hydroxamic acid .

Results or Outcomes

The yields of the reaction products were reported to be between 66–98% . This indicates a high efficiency of the process, demonstrating the potential of 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine in this specific application.

Application 2: Proteomics Research

Scientific Field

This application falls under the field of Proteomics , which is a branch of biology that studies proteins on a large scale.

Summary of the Application

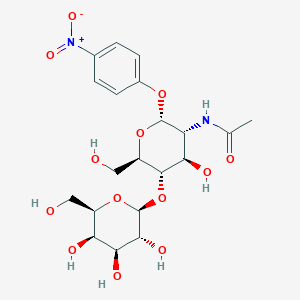

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology as proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research are not detailed in the source . However, proteomics generally involves the use of high-throughput technology to identify, quantify and characterize proteins.

Results or Outcomes

The specific results or outcomes of using 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine in proteomics research are not provided in the source . However, the use of this compound in such research could potentially lead to new insights into protein structure and function.

Application 3: Drug Discovery

Scientific Field

This application falls under the field of Pharmaceutical Sciences , specifically in drug discovery.

Summary of the Application

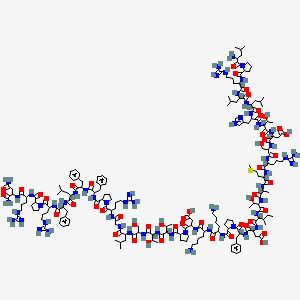

The pyrrolidine ring, which is a part of the 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Methods of Application or Experimental Procedures

The specific methods of application in drug discovery are not detailed in the source . However, drug discovery generally involves the identification of candidates, synthesis, characterization, screening, and assays for therapeutic efficacy.

Results or Outcomes

The specific results or outcomes of using 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine in drug discovery are not provided in the source . However, the use of this compound in such research could potentially lead to the discovery of new drugs.

Propriétés

IUPAC Name |

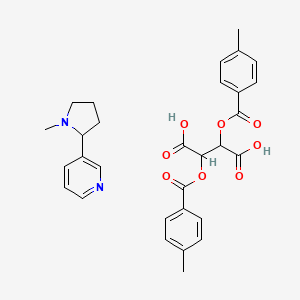

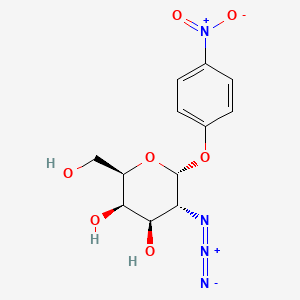

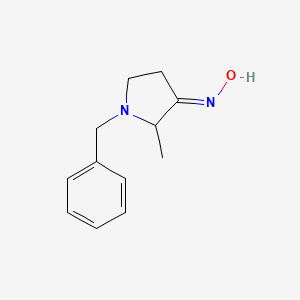

(NE)-N-(1-benzyl-2-methylpyrrolidin-3-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-12(13-15)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,15H,7-9H2,1H3/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXRREXPAUULFK-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NO)CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C(=N/O)/CCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-hydroxyimino-2-methylpyrrolidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)